Butaclamol hydrochloride
Overview
Description
Butaclamol hydrochloride is a chemical compound known for its role as a dopamine receptor antagonist. It is primarily used in scientific research and has not been marketed for clinical use.
Mechanism of Action
Target of Action
Butaclamol hydrochloride primarily targets dopamine receptors . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are key targets for a variety of neurologic and psychiatric disorders .
Mode of Action
This compound acts as a dopamine receptor antagonist This prevents dopamine from having its usual effects, leading to changes in the transmission of dopamine signals in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By blocking dopamine receptors, this compound can alter the normal functioning of this pathway, leading to changes in the release and reuptake of dopamine. This can have downstream effects on mood, behavior, and cognition . Additionally, this compound has been found to inhibit the activation of cyclic GMP-AMP synthase (cGAS), a key player in innate immune responses .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body
Result of Action
At the molecular level, this compound’s antagonistic action on dopamine receptors leads to a decrease in dopamine signaling . At the cellular level, this can result in changes in neuronal activity and neurotransmission . The compound’s action as a dopamine receptor antagonist has been demonstrated in various experimental models, including dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue .
Biochemical Analysis
Biochemical Properties
Butaclamol hydrochloride interacts with dopamine receptors, acting as an antagonist . This means it binds to these receptors but does not activate them, instead, it blocks them and prevents dopamine from binding . This interaction with dopamine receptors is crucial in its role in biochemical reactions .
Cellular Effects
This compound, through its antagonistic action on dopamine receptors, can influence various cellular processes. It has been used as a dopamine receptor blocker in dissected brain sections, striatum of Parkinson’s disease specimens, human embryonic kidney cells (HEK293 cells), and mice striatal tissue . By blocking dopamine receptors, it can influence cell signaling pathways and potentially impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to dopamine receptors and acting as an antagonist . This means it binds to these receptors and prevents dopamine from activating them . This can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
Given its role as a dopamine receptor antagonist, it may interact with enzymes or cofactors involved in dopamine metabolism .
Transport and Distribution
Given its role as a dopamine receptor antagonist, it may be expected to be transported to and distributed in areas where dopamine receptors are present .
Subcellular Localization
Given its role as a dopamine receptor antagonist, it may be expected to localize to areas where dopamine receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butaclamol hydrochloride involves multiple steps, starting from the appropriate precursors. The process typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reactions, ensuring consistent quality control, and implementing efficient purification techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Butaclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse compounds .
Scientific Research Applications
Butaclamol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of dopamine receptor antagonists.
Biology: Employed in experiments involving dopamine receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, although not clinically used.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors.
Comparison with Similar Compounds
- Butenafine hydrochloride
- Sulpiride
- Quinpirole hydrochloride
- Spiperone
Comparison: Butaclamol hydrochloride is unique due to its specific structure and high affinity for dopamine receptors. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable tool in neuropharmacological research. For instance, while sulpiride and spiperone are also dopamine receptor antagonists, this compound’s unique stereochemistry and binding profile offer different insights into dopamine receptor functions .
Properties
IUPAC Name |
(1R,6R,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-OMMJFLKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36504-93-5 (Parent) | |
Record name | Butaclamol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045757 | |
Record name | Butaclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36504-94-6 | |
Record name | Butaclamol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36504-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butaclamol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butaclamol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTACLAMOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TUG8SF12T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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